REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3]1.[Li]>N>[CH2:3]1[C:4]2[CH2:5][CH:6]=[CH:7][CH2:8][C:9]=2[CH2:10][CH:2]1[NH2:1] |^1:10|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1CC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at −78° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed at −78° C.
|
Type
|
CUSTOM
|
Details
|
cautiously quenched with ethanol (100 ml)
|
Type
|
TEMPERATURE
|
Details
|
warmed to ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Water is added
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ether
|
Type
|
WASH
|
Details
|
the combined organic extracts are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C(CC=2CC=CCC12)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |